1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CPP-115 and is a potent inhibitor of the enzyme called gamma-aminobutyric acid (GABA) aminotransferase.
Wirkmechanismus
The mechanism of action of CPP-115 involves the inhibition of 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide aminotransferase, which is an enzyme that catalyzes the conversion of 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide to succinic semialdehyde. By inhibiting this enzyme, CPP-115 leads to an increase in the concentration of 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide in the brain, which in turn leads to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPP-115 have been extensively studied in animal models. Studies have shown that CPP-115 leads to an increase in the concentration of 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide in the brain, which is associated with a reduction in the occurrence of seizures. CPP-115 has also been shown to have anxiolytic and anti-addictive effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPP-115 is its high potency and selectivity for 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide aminotransferase. This makes it an ideal tool for studying the role of 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide in various neurological disorders. However, one of the limitations of CPP-115 is its poor solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of CPP-115. One area of research is the development of more potent and selective inhibitors of 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide aminotransferase. Another area of research is the investigation of the long-term effects of CPP-115 on 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide metabolism and neurotransmission. Additionally, the potential applications of CPP-115 in the treatment of other neurological disorders such as depression and schizophrenia should be explored.
Synthesemethoden
CPP-115 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the synthesis of the intermediate compound 3-chloro-1-cyclopropyl-5-oxopyrrolidine-2-carboxylic acid, which is then reacted with 2,3-dimethylphenylamine to obtain CPP-115. The synthesis method has been optimized to obtain high yields of pure CPP-115.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been extensively studied for its potential applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. The inhibition of 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide aminotransferase by CPP-115 leads to an increase in the concentration of 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide in the brain, which is an inhibitory neurotransmitter. This increase in 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide levels has been shown to reduce the occurrence of seizures and also has anxiolytic and anti-addictive effects.
Eigenschaften
IUPAC Name |
1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10-4-3-5-14(11(10)2)17-16(20)12-8-15(19)18(9-12)13-6-7-13/h3-5,12-13H,6-9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCXTEDHAWENOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CC(=O)N(C2)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.